molecular formula C10H9IN4O2 B6168871 ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1770462-85-5

ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B6168871
CAS RN: 1770462-85-5
M. Wt: 344.1
InChI Key:
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Description

Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate (EIPC) is a heterocyclic compound that belongs to the pyrazole family. It is a white, crystalline solid with a molecular weight of 361.39 g/mol. EIPC has been widely studied due to its potential applications in medicinal chemistry, organic synthesis, and analytical chemistry.

Scientific Research Applications

Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as 5-iodo-1H-pyrrolo[2,3-d]pyrimidines, which have potential applications in the treatment of cancer. ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate has also been used as a catalyst in the synthesis of heterocyclic compounds, such as 1,3-diaryl-2-pyrazolines, which have potential applications in medicinal chemistry. In addition, ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been used as a reagent in the synthesis of optically active compounds, such as 5-iodopyrrolidines, which have potential applications in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate is not yet fully understood. It is believed that ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate acts as a catalyst in the synthesis of heterocyclic compounds by facilitating the formation of covalent bonds between reactants. It is also believed that ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate may act as a proton-transfer agent, allowing for the transfer of protons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate are not yet fully understood. However, it is believed that ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate may have potential applications in the treatment of certain diseases, such as cancer. Additionally, ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate may have potential applications in the synthesis of pharmaceuticals.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate in laboratory experiments include its high reactivity, low cost, and ease of synthesis. Additionally, ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been found to be non-toxic and biodegradable. However, one of the main limitations of using ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

The potential future directions for ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate include further research into its mechanism of action and potential applications in the treatment of diseases, such as cancer. Additionally, further research into the synthesis of optically active compounds using ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate may lead to the development of new pharmaceuticals. Finally, further research into the use of ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate as a catalyst in the synthesis of heterocyclic compounds may lead to the development of more efficient and cost-effective synthetic methods.

Synthesis Methods

Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate can be synthesized by a two-step process. In the first step, a reaction between 5-iodopyrimidine and ethyl acetoacetate is performed in the presence of sodium ethoxide in ethanol. This reaction results in the formation of a pyrimidine-4-carboxylate intermediate, which is then reacted with hydrazine hydrate in the presence of sodium ethoxide to form ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form ethyl 4-hydrazinyl-3-oxobutanoate. This intermediate is then reacted with 5-iodopyrimidine-2-carboxylic acid to form ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate.", "Starting Materials": [ "Ethyl 4-chloro-3-oxobutanoate", "Hydrazine hydrate", "5-Iodopyrimidine-2-carboxylic acid" ], "Reaction": [ "Step 1: Ethyl 4-chloro-3-oxobutanoate is reacted with hydrazine hydrate in ethanol to form ethyl 4-hydrazinyl-3-oxobutanoate.", "Step 2: Ethyl 4-hydrazinyl-3-oxobutanoate is then reacted with 5-iodopyrimidine-2-carboxylic acid in the presence of triethylamine and acetic anhydride to form ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate.", "Step 3: The product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] }

CAS RN

1770462-85-5

Product Name

ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Molecular Formula

C10H9IN4O2

Molecular Weight

344.1

Purity

95

Origin of Product

United States

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